[(5-Bromopyridin-2-yl)methyl](propan-2-yl)amine
Overview
Description
Scientific Research Applications
1. Anti-Fibrosis Activity Research
- Application Summary : A series of novel 2-(pyridin-2-yl)pyrimidine derivatives were designed and synthesized for their potential biological activities. These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) for their anti-fibrotic activities .
- Methods & Procedures : The compounds were synthesized and their biological activities were evaluated against HSC-T6. The anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results & Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
2. Suzuki Cross-Coupling Reaction
- Application Summary : The Suzuki cross-coupling reaction is a type of chemical reaction, where the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide using a palladium catalyst, is used to synthesize a series of novel pyridine derivatives .
- Methods & Procedures : The reaction involves the use of 5-bromo-2-methylpyridin-3-amine as a starting material. The reaction is catalyzed by palladium and results in the formation of novel pyridine derivatives .
- Results & Outcomes : The reaction resulted in the synthesis of a series of novel pyridine derivatives. The compounds were analyzed using quantum mechanical investigations and biological activities .
3. Anti-Thrombolytic Activity Research
- Application Summary : A series of novel pyridine derivatives were synthesized and their anti-thrombolytic activities were evaluated .
- Methods & Procedures : The compounds were synthesized and their biological activities were evaluated. The anti-thrombolytic activity was evaluated by clot formation in human blood .
- Results & Outcomes : The compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .
properties
IUPAC Name |
N-[(5-bromopyridin-2-yl)methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-7(2)11-6-9-4-3-8(10)5-12-9/h3-5,7,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVSBTXMJJNBGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Bromopyridin-2-yl)methyl](propan-2-yl)amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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